molecular formula C10H14ClN3O2 B13629560 3-(4-Chloro-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid

3-(4-Chloro-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid

Cat. No.: B13629560
M. Wt: 243.69 g/mol
InChI Key: YMUBLFYLVXBJJW-UHFFFAOYSA-N
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Description

3-(4-Chloro-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom, a cyclopentane ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Cyclopentane ring formation: The cyclopentane ring can be introduced through a cyclization reaction involving appropriate precursors.

    Introduction of the carboxylic acid group: This can be done through carboxylation reactions using carbon dioxide or other carboxylating agents.

    Methylamino substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of new materials with specific properties.

Biology and Medicine

    Drug Development:

    Biological Studies: May be used as a probe or tool in biochemical research.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: May be used in the synthesis of novel polymers.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylic acid: Lacks the methylamino group.

    1-(Methylamino)cyclopentane-1-carboxylic acid: Lacks the pyrazole ring.

    3-(1h-Pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid: Lacks the chlorine atom.

Uniqueness

The presence of the chlorine atom, pyrazole ring, and methylamino group in 3-(4-Chloro-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid makes it unique compared to similar compounds. These structural features may confer specific chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

3-(4-chloropyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H14ClN3O2/c1-12-10(9(15)16)3-2-8(4-10)14-6-7(11)5-13-14/h5-6,8,12H,2-4H2,1H3,(H,15,16)

InChI Key

YMUBLFYLVXBJJW-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCC(C1)N2C=C(C=N2)Cl)C(=O)O

Origin of Product

United States

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